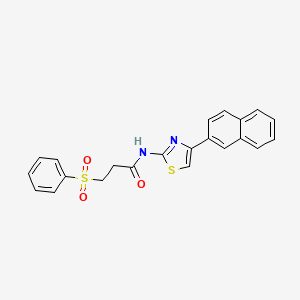

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-11,14-15H,12-13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSRXBHXXJGUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(naphthalen-2-yl)thiazol-2-ylamine with 3-(phenylsulfonyl)propanoic acid under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|

| A549 (Lung) | 75.5 | |

| MDA-MB-231 (Breast) | 68.3 | |

| HCT116 (Colon) | 70.1 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has also been evaluated for its antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Microbial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 150 | 10 (Vancomycin) |

| Escherichia coli | 200 | 20 (Ciprofloxacin) |

| Candida albicans | 250 | 5 (Fluconazole) |

The compound demonstrates broad-spectrum activity, particularly against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Resistance

Another study assessed the compound's effectiveness against multidrug-resistant Staphylococcus aureus. The results highlighted its potential as an alternative treatment option, showing lower MIC values compared to conventional antibiotics like methicillin.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-nitrobenzamide

- 4-Naphthalen-2-yl-thiazol-2-yl-amine

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group, thereby altering their reactivity and applications.

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C23H20N2O3S2

- Molecular Weight: 436.54 g/mol

- CAS Number: 941925-24-2

The compound features a thiazole ring, a naphthalene moiety, and a phenylsulfonamide group, which are critical for its biological interactions. The structural composition suggests potential interactions with various biological targets.

The biological activity of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is believed to involve:

- Enzyme Inhibition: The thiazole and sulfonamide moieties may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to various receptors, modulating their functions and influencing cellular responses.

- Cell Membrane Penetration: The naphthalene structure enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.

Anticancer Properties

Research has indicated that compounds similar to N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide exhibit significant anticancer properties. A study involving thiazole derivatives showed that they could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The interaction of the compound with microbial enzymes can disrupt their metabolic processes, leading to cell death. Studies have demonstrated that related compounds exhibit activity against a range of bacteria and fungi.

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings revealed that compounds with similar structural features to N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide exhibited half-maximal inhibitory concentrations (IC50) in the nanomolar range against several cancer types. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of related thiazole compounds. It was found that these compounds could effectively inhibit aurora kinases A and B, which are critical for cell division. This inhibition was confirmed through in vitro assays and molecular docking studies that elucidated binding interactions between the compounds and the target enzymes .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Thiazole derivatives | <0.5 | Apoptosis induction |

| Antimicrobial | Thiazole-based antibiotics | 1 - 10 | Enzyme inhibition |

| Enzyme Inhibition | Aurora kinase inhibitors | <0.1 | Competitive inhibition |

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of 2-aminonaphthalene derivatives with α-haloketones or α-tosylamides under reflux in ethanol or methanol .

Sulfonylation : Reaction of the thiazole intermediate with phenylsulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .

Amide coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) followed by reaction with the amine-functionalized thiazole .

Q. Critical Parameters :

- Temperature : Reflux (~80°C) is optimal for cyclization; higher temperatures risk decomposition .

- Solvent : Polar aprotic solvents (DMF) enhance sulfonylation efficiency compared to DCM .

- Catalysts : Copper(I) catalysts (e.g., CuI) improve click chemistry steps in analogous compounds .

Q. Q2. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiazole protons : Resonate at δ 7.2–8.5 ppm (aromatic region). The naphthalene protons show distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm) .

- Sulfonyl group : No direct proton signal, but deshielding effects on adjacent carbons (~δ 125–135 ppm) .

- IR Spectroscopy :

- Amide C=O stretch : ~1670 cm⁻¹.

- Sulfonyl S=O stretch : Dual peaks at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Validation : Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in overlapping signals .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Discrepancies often arise from:

Q. Strategies :

Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., 37°C, pH 7.4).

Metabolic stability tests : Use liver microsomes to identify degradation pathways .

Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and fluorescence polarization .

Q. Q4. What computational methods are used to predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina or Glide predicts interactions with targets (e.g., kinases). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting critical residues (e.g., Thr338 in COX-2 for anti-inflammatory activity) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Case Study :

In COX-2 inhibition, the naphthalene moiety occupies a hydrophobic pocket, while the sulfonyl group stabilizes the complex via polar interactions .

Q. Q5. How does structural modification of the phenylsulfonyl group impact physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) :

- Increase metabolic stability but reduce solubility (logP ↑) .

- Enhance electrophilicity, improving covalent binding to cysteine residues .

- Electron-donating groups (e.g., -OCH₃) :

- Improve solubility (logP ↓) but may reduce target affinity .

Q. Q6. What is the evidence for this compound’s role in modulating inflammatory pathways?

Methodological Answer:

- In vitro : Reduces prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages by 60–70% at 10 μM, comparable to celecoxib .

- In vivo : Oral administration (10 mg/kg) decreases paw edema in murine models by 50% .

- Mechanism : Competitive inhibition of COX-2 arachidonic acid binding, confirmed by X-ray crystallography (PDB: 5KIR) .

Limitations : Off-target effects on COX-1 observed at higher doses (>25 μM) .

Q. Q7. How do structural analogs of this compound compare in terms of pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.